8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused triazole-pyridine core. The trifluoromethyl (-CF₃) group at position 8 and carboxylic acid (-COOH) at position 3 are critical for its physicochemical and biological properties. The -CF₃ group enhances lipophilicity and metabolic stability, while the -COOH moiety enables hydrogen bonding and ionic interactions, making it a versatile scaffold in medicinal chemistry .
Synthesis typically involves condensation of ethyl 2-oxoacetate with hydrazinylpyridines, followed by PhI(OAc)₂-mediated cyclization to form the triazole ring .
Structure
3D Structure
Properties
IUPAC Name |
8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-14-5(4)12-13-6(14)7(15)16/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAACNNGKHMVFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyridine ring followed by the introduction of the trifluoromethyl group and the triazolopyridine moiety. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as aminopyridines and trifluoromethylating agents, under controlled conditions.
Cyclization Reactions: Cyclization steps are crucial to form the triazolopyridine core. This can be achieved using cyclization agents and specific reaction conditions to ensure the formation of the desired ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution Reactions: Substitution reactions involve replacing one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is studied for its potential biological activities. It has been investigated for its antibacterial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or a precursor in chemical reactions.
Mechanism of Action
The mechanism by which 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 8
a. 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Substituent : Fluorine (F) at position 8.
- Key Differences : Fluorine is smaller and less electron-withdrawing than -CF₃, reducing steric hindrance and lipophilicity. This may lower metabolic stability but improve solubility.
- Activity : Likely retains RBP4 antagonism but with reduced potency compared to the -CF₃ analogue .
b. 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Substituent Variations at Position 3
a. 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
b. Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Functional Group Replacements
a. 3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
b. 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Substituent : Bromine (Br) at position 5.
- Key Differences : Bromine’s bulkiness may cause steric hindrance, while its polarizability could facilitate π-stacking in DNA intercalation.
- Activity: Potential antiproliferative applications .
Aromatic and Heterocyclic Modifications
a. 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
b. 3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
- Substituents : -CF₂H at position 3 and -CF₃ at position 8.
- Key Differences : Dual fluorinated groups maximize lipophilicity and electron-withdrawing effects, enhancing blood-brain barrier penetration.
- Application : Candidate for CNS-targeted therapies .
Comparative Data Table
Biological Activity
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: C₈H₄F₃N₃O₂
- Molecular Weight: Approximately 225.13 g/mol
- Structural Features: The compound features a triazole ring fused with a pyridine structure and a carboxylic acid functional group, which may enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: The compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives with similar structural motifs exhibited lower minimum inhibitory concentrations (MIC) compared to standard antibiotics, suggesting enhanced potency against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity: In vitro studies have reported antifungal effects against Candida species, indicating potential for treating fungal infections .
Antitumor Activity
The compound has been investigated for its anticancer properties:
- Cell Line Studies: In vitro assays revealed that this compound exhibited cytotoxic effects in various cancer cell lines including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. The IC50 values were significantly lower than those of conventional chemotherapeutics .
- Mechanism of Action: The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The carboxylic acid moiety may interact with active sites of enzymes involved in metabolic pathways critical for microbial growth and tumor cell proliferation.
- Receptor Binding: The trifluoromethyl group enhances lipophilicity, potentially improving binding affinity to biological targets such as receptors involved in inflammatory responses and cancer cell signaling .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study 1: A comparative analysis showed that this compound outperformed traditional antibiotics in treating bacterial infections in murine models .
- Study 2: In a cancer model, treatment with the compound led to a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy .
Data Summary
Q & A
Q. What are the key considerations for optimizing the synthesis of 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid to improve yield and purity?
The synthesis typically involves a two-step process: (1) condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines, followed by (2) PhI(OAc)₂-mediated cyclization to form the triazolo[4,3-a]pyridine core . Key factors include:
- Reagent stoichiometry : Excess hydrazinylpyridine derivatives (e.g., 5-substituted analogs) improve cyclization efficiency.
- Cyclization conditions : Use of PhI(OAc)₂ in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours ensures complete ring closure.
- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) removes unreacted intermediates and byproducts.
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Essential methods include:
- ¹H/¹³C NMR : Confirm regiochemistry of the trifluoromethyl group and carboxylic acid position (e.g., δ 8.2–8.5 ppm for pyridine protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₅F₃N₃O₂ requires [M+H]⁺ = 244.0332).
- Single-crystal X-ray diffraction : Resolves ambiguities in substituent orientation, as demonstrated for herbicidal derivatives .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- pH stability : Perform accelerated degradation studies in buffers (pH 1–10) at 37°C for 24–72 hours, monitored via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (typically >200°C for triazolo-pyridines).
- Light sensitivity : Store derivatives in amber vials to prevent photodegradation of the trifluoromethyl group .
Advanced Research Questions
Q. What structural modifications enhance the herbicidal activity of this compound derivatives?
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl at position 8) improves activity against dicotyledonous weeds (e.g., Brassica juncea), with inhibition rates >50% at 37.5 g/ha .
- Amide formation : Coupling the carboxylic acid with lipophilic amines (e.g., 4-propylphenyl) enhances membrane permeability (Table 1) .
Table 1 : Herbicidal activity of select derivatives (150 g/ha dosage)
| Substituent at Position 3 | Weed Species (Inhibition %) |
|---|---|
| 4-Propylphenyl | Echinochloa crusgalli (85%) |
| 2-Chlorobenzylthio | Setaria faberii (78%) |
| Pyrrolidin-1-ylsulfonyl | Amaranthus retroflexus (92%) |
Q. How can computational methods like 3D-QSAR guide the design of bioactive derivatives?
- CoMFA/CoMSIA : Generate contour maps correlating steric/electrostatic fields with herbicidal activity. For example, bulky substituents at position 3 enhance interactions with acetolactate synthase (ALS) .
- Molecular docking : Predict binding modes of trifluoromethyl-containing analogs to retinol-binding protein (RBP4) for retinoid-related applications .
Q. What strategies resolve contradictions in reported pharmacological activities of triazolo[4,3-a]pyridine derivatives?
- Assay standardization : Discrepancies in antispasmodic activity (e.g., lack of efficacy in MFCA derivatives) may arise from variations in cell lines (e.g., BEAS-2B vs. HepG2) or assay endpoints .
- Meta-analysis : Compare IC₅₀ values across studies using normalized units (e.g., µM vs. µg/mL) and adjust for metabolic stability (e.g., CYP450-mediated degradation) .
Q. How do trifluoromethyl and carboxylic acid groups influence the compound’s pharmacokinetic properties?
- LogP modulation : The trifluoromethyl group increases lipophilicity (LogP +0.5–1.0), while the carboxylic acid enhances solubility (e.g., >10 mg/mL in PBS pH 7.4) .
- Metabolic stability : In vitro microsomal assays (human/rat liver) show slow oxidation of the trifluoromethyl group (t₁/₂ > 120 minutes) .
Methodological Challenges
Q. What are the limitations of current synthetic routes for scale-up to gram quantities?
- Low yields : Cyclization with PhI(OAc)₂ achieves 40–60% yield; alternatives like hypervalent iodine reagents (e.g., IBX) may improve efficiency .
- Byproduct formation : Optimize reaction time to minimize dimerization of hydrazinylpyridines.
Q. How can researchers mitigate interference from impurities during HPLC analysis?
- Mobile phase optimization : Use 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) to resolve carboxylic acid derivatives from methyl esters .
- Column selection : C18 columns (e.g., Zorbax Eclipse Plus) provide better peak symmetry for polar triazolo-pyridines .
Data-Driven Insights
Table 2 : Biological activity vs. substituent position (selected derivatives)
| Compound ID | Substituent (Position) | Activity (IC₅₀, µM) | Target |
|---|---|---|---|
| 43 | CF₃ (Position 6) | 0.12 | RBP4 antagonist |
| 15e | 2-Chlorobenzylthio (3) | 1.8 | Antimalarial |
| 48 | CN (Position 6) | 0.07 | Retinoid pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
